

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl Diethylphosphonoacetate

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Compound of Interest		
Compound Name:	Methyl diethylphosphonoacetate	
Cat. No.:	B091671	Get Quote

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **methyl diethylphosphonoacetate**. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed insights into spectral interpretation, experimental procedures, and the structural elucidation of this compound.

Introduction

Methyl diethylphosphonoacetate (CAS No: 1067-74-9) is a versatile reagent frequently employed in organic synthesis, notably in the Horner-Wadsworth-Emmons reaction to produce α,β -unsaturated esters.[1] Its chemical structure consists of a central phosphonate group bonded to two ethyl ester moieties and a methyl acetate group via a methylene bridge. ¹H NMR spectroscopy is an essential analytical technique for verifying the purity and confirming the structure of this compound by providing detailed information about the electronic environment of its protons.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of **methyl diethylphosphonoacetate** was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Assignment	Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Integration
-OCH₂CH₃	~ 1.33	Triplet (t)	JHH = 7.1	6Н
-P-CH ₂ -CO-	~ 2.95	Doublet (d)	² JPH = 22.1	2H
-COOCH₃	~ 3.74	Singlet (s)	-	3H
-OCH₂CH₃	~ 4.15	Doublet of Quartets (dq)	³ JHH = 7.1, ³ JPH = 7.1	4H

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer frequency.

Spectral Interpretation

The ¹H NMR spectrum of **methyl diethylphosphonoacetate** exhibits four distinct signals, corresponding to the four unique proton environments in the molecule.

- Ethyl Group Methyl Protons (-OCH₂CH₃): The six protons of the two equivalent methyl groups appear as a triplet at approximately 1.33 ppm. The triplet multiplicity arises from the coupling with the two adjacent methylene protons (n+1 rule, 2+1=3), with a coupling constant (JHH) of about 7.1 Hz.
- Methylene Bridge Protons (-P-CH₂-CO-): The two protons of the methylene group situated between the phosphorus atom and the carbonyl group resonate as a doublet at around 2.95 ppm. This splitting is due to the coupling with the phosphorus-31 nucleus (²JPH), with a larger coupling constant of approximately 22.1 Hz.
- Methyl Ester Protons (-COOCH₃): The three protons of the methyl ester group give rise to a singlet at approximately 3.74 ppm. This signal is a singlet because there are no adjacent protons to couple with.
- Ethyl Group Methylene Protons (-OCH₂CH₃): The four protons of the two equivalent methylene groups appear as a doublet of quartets at about 4.15 ppm. The quartet arises



from coupling to the three adjacent methyl protons, and the doublet is a result of coupling to the phosphorus-31 nucleus.

Experimental Protocols

The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of **methyl diethylphosphonoacetate**.

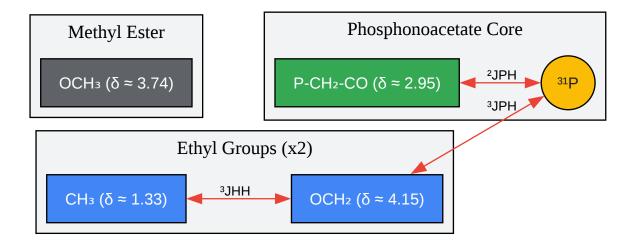
- 1. Sample Preparation:
- Dissolve approximately 5-10 mg of methyl diethylphosphonoacetate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- 2. Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
- Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise ratio.
- 3. Data Acquisition:
- Set the appropriate acquisition parameters, including:
 - Pulse Angle: 90°
 - Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
 - Acquisition Time: Typically 2-4 seconds.



- Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
- Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.
- 4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum to obtain pure absorption peaks.
- Perform a baseline correction to ensure a flat baseline.
- Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
- Integrate the signals to determine the relative number of protons for each peak.

Mandatory Visualization

The following diagram illustrates the spin-spin coupling relationships within the **methyl diethylphosphonoacetate** molecule.



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Caption: Spin-spin coupling in methyl diethylphosphonoacetate.



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References

- 1. Methyl diethylphosphonoacetate | 1067-74-9 [chemicalbook.com]
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